molecular formula C6H11F2N B1308137 4,4-Difluorocyclohexanamine CAS No. 458566-84-2

4,4-Difluorocyclohexanamine

Cat. No.: B1308137
CAS No.: 458566-84-2
M. Wt: 135.15 g/mol
InChI Key: MQOFXVWAFFJFJH-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanamine, also known as this compound hydrochloride, is an organic compound with the chemical formula C6H11F2N. It is a colorless, volatile liquid with a sweet smell. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the manufacture of pesticides, herbicides, and other chemical products.

Scientific Research Applications

Analytical Characterization and Method Development

  • Analytical Profiles and Detection Methods : Research has characterized psychoactive arylcyclohexylamines, including derivatives of cyclohexanamine, using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies aid in qualitative and quantitative analysis in biological matrices (De Paoli et al., 2013).
  • Analytical Characterizations for Novel Substances : Studies on arylcyclohexylamines, which are structurally related to 4,4-difluorocyclohexanamine, focus on synthesizing and characterizing new substances. These include gas chromatography and high-performance liquid chromatography coupled with mass spectrometry (Wallach et al., 2016).

Chemical Properties and Synthesis

  • Conformational Studies : Investigations into the conformational preferences of similar cyclohexane derivatives, like difluorocyclohexane, using NMR spectroscopy, shed light on their structural behavior (Wiberg et al., 2005).
  • Synthesis and Separation Techniques : The synthesis and separation of related compounds, such as polyfluoro-1,2-epoxycyclohexanes, have been studied, enhancing our understanding of the chemical processes involved in manipulating cyclohexane derivatives (Coe et al., 1982).

Applications in Material Science

  • Polyurethane Films : Research into the chemical, mechanical, and biological properties of polyurethane films derived from cyclohexyl isocyanates, closely related to this compound, has implications for medical applications and material science (Król et al., 2018).
  • Copolyimides with Cyclohexanol Units : The synthesis and characterization of copolyimides containing cyclohexanol units, relevant to this compound, highlight advancements in the field of high-performance polymers, with applications in various industries (Hou et al., 2019).

Safety and Hazards

4,4-Difluorocyclohexanamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4,4-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOFXVWAFFJFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397244
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458566-84-2
Record name 4,4-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)N(C(=O)[O-])C1CCC(F)(F)CC1
Quantity
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reactant
Reaction Step One
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

Allow the solution of (4,4-difluoro-cyclohexyl)-carbamic acid tert-butyl ester in 20 mL of TFA to stand at room temp for overnight. Concentrate the mixture under vacuum. Pass the residue through a SCX column to yield 251 mg of the title product: mass spectrum (m/z): 136 (M+1).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of N-(4,4-difluorocyclohexyl)(t-butoxy)carboxamide (6.51 mmol) in CH2Cl2 (20 mL) was treated with TFA (10 mL) at room temperature. The reaction mixture was stirred for 2 hours, the solvent was removed in vacuo, and the crude product was dissolved in water and washed with chloroform. The acidic aqueous phase was cooled at 0° C. and made basic by the addition of solid KOH. The resulting mixture was extracted with CH2Cl2, dried, and filtered yielding the title compound which was used without further purification as a 0.3 M solution in CH2Cl2.
Quantity
6.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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